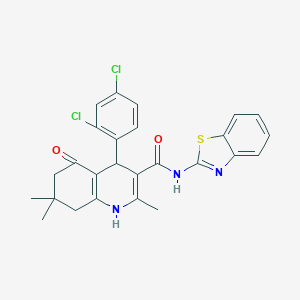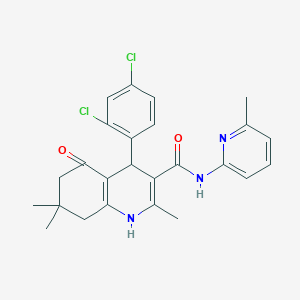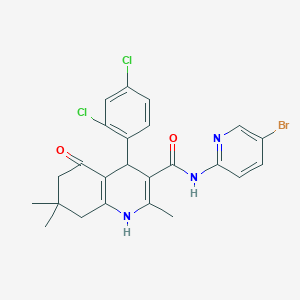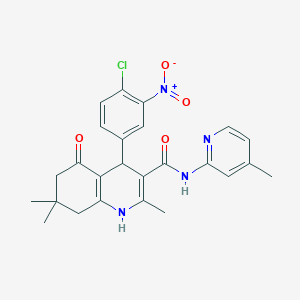![molecular formula C21H16F3N3OS2 B304263 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as "compound 1" and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It may also act by modulating certain signaling pathways involved in neurodegenerative diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have been studied in various in vitro and in vivo experiments. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various diseases. Additionally, it has been shown to have potential as a therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit cancer cell growth. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. One potential direction is to further study its anti-cancer properties and develop it as a potential chemotherapy agent. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases and develop it as a potential treatment. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been reported in various research papers. One of the most commonly used methods involves the reaction of 2,3-dimethylphenyl isothiocyanate with 2-thienylboronic acid in the presence of palladium catalysts to form the intermediate compound. This intermediate compound is then reacted with 4-(trifluoromethyl)thiophenol and 2-aminopyridine to form the final product.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, this compound has been studied for its potential as a therapeutic agent for neurodegenerative diseases.
Eigenschaften
Produktname |
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Molekularformel |
C21H16F3N3OS2 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
3-amino-N-(2,3-dimethylphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16F3N3OS2/c1-10-5-3-6-13(11(10)2)26-19(28)18-17(25)16-12(21(22,23)24)9-14(27-20(16)30-18)15-7-4-8-29-15/h3-9H,25H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
NPMACHOPAAPCAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N)C |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






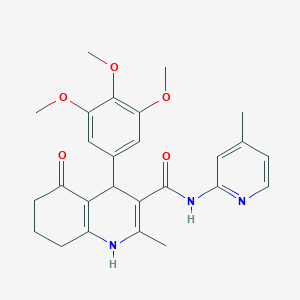
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304187.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)


![N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304196.png)
